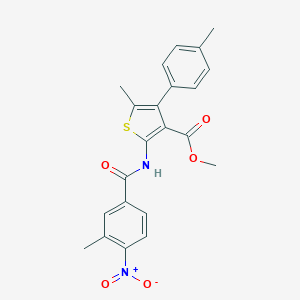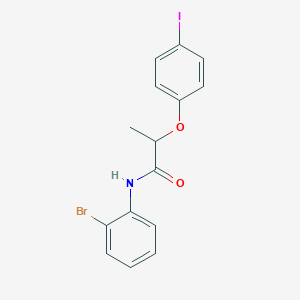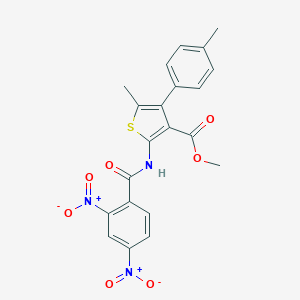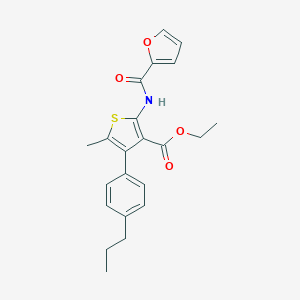
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzoylphenyl group attached to a thiophene ring, which is further substituted with a bromine atom and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-benzophenone, which is then subjected to bromination to introduce the bromine atom at the desired position on the thiophene ring. The resulting intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzoylphenyl moiety can be reduced to form alcohols.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzoylphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide is unique due to the presence of the bromine atom on the thiophene ring, which imparts distinct reactivity compared to its analogs. This bromine substitution allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C18H12BrNO2S |
|---|---|
Molekulargewicht |
386.3g/mol |
IUPAC-Name |
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide |
InChI |
InChI=1S/C18H12BrNO2S/c19-16-11-10-15(23-16)18(22)20-14-9-5-4-8-13(14)17(21)12-6-2-1-3-7-12/h1-11H,(H,20,22) |
InChI-Schlüssel |
FCSCANHTNNHZOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br |
Synonyme |
N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2,4-dichlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450289.png)
![2-(4-chlorophenoxy)-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450291.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450292.png)
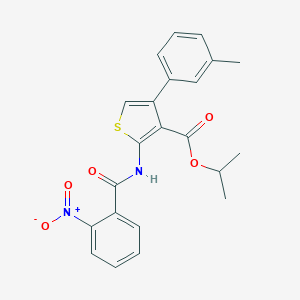
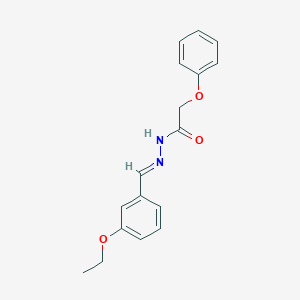
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B450297.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)
![Methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B450306.png)
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
